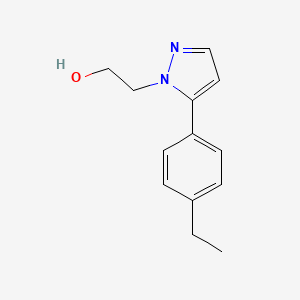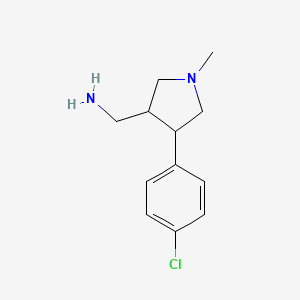
tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo: es un compuesto químico con la fórmula molecular C9H12ClN3O2 . Es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. Este compuesto se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo suele implicar la reacción de 2-cloropirimidina con carbamato de terc-butilo. La reacción se lleva a cabo normalmente en presencia de una base como el hidruro de sodio o el carbonato de potasio, y un disolvente como la dimetilformamida (DMF) o el tetrahidrofurano (THF). Las condiciones de reacción suelen requerir calentamiento para facilitar la formación del producto deseado .
Métodos de producción industrial: En un entorno industrial, la producción de carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para garantizar la mayor pureza y rendimiento del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de cloro en el anillo de pirimidina puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El compuesto puede reducirse para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Reacciones de oxidación: La oxidación puede conducir a la formación de diversos productos oxidados, dependiendo de los agentes oxidantes y las condiciones utilizadas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las condiciones suelen implicar el uso de una base y un disolvente como DMF o THF.
Reacciones de reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Reacciones de oxidación: Los agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4) se emplean normalmente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de pirimidina sustituidos, mientras que las reacciones de reducción y oxidación pueden producir diferentes formas reducidas u oxidadas del compuesto .
Aplicaciones en la investigación científica
Química: En química, el carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Se emplea a menudo en el desarrollo de nuevos productos farmacéuticos y agroquímicos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones entre pequeñas moléculas y objetivos biológicos. Puede servir como una sonda para investigar los mecanismos de diversos procesos biológicos .
Medicina: En medicina, el carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo se está explorando por sus posibles aplicaciones terapéuticas. Puede utilizarse en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas .
Industria: En el sector industrial, este compuesto se utiliza en la producción de diversos productos químicos y materiales. Puede emplearse en la síntesis de polímeros, resinas y otros productos industriales .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the mechanisms of various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products .
Mecanismo De Acción
El mecanismo de acción del carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de (2-cloropiridin-4-il)terc-butilo
- Carbamato de (2-(2-bromo-4-clorofenoxi)etil)terc-butilo
- Carbamato de (2-(piperidin-4-il)etil)terc-butilo
Comparación: El carbamato de (2-(2-cloropirimidin-4-il)etil)terc-butilo es único debido a su estructura y reactividad específicas. En comparación con compuestos similares, ofrece ventajas distintivas en términos de su estabilidad química y versatilidad en diversas reacciones. Su anillo de pirimidina proporciona propiedades electrónicas únicas que pueden aprovecharse en diferentes aplicaciones químicas y biológicas .
Propiedades
Fórmula molecular |
C11H16ClN3O2 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-chloropyrimidin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)14-7-5-8-4-6-13-9(12)15-8/h4,6H,5,7H2,1-3H3,(H,14,16) |
Clave InChI |
VFMYUDVPLGRUHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)
![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)
![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)
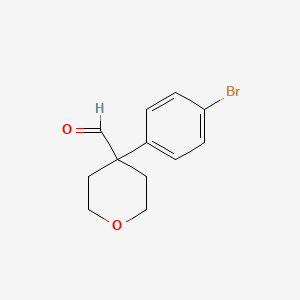
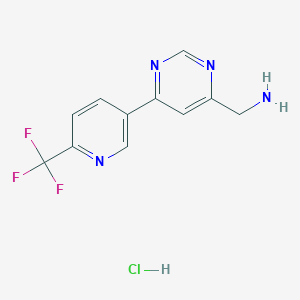
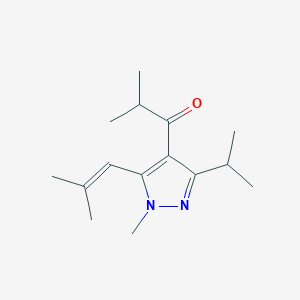
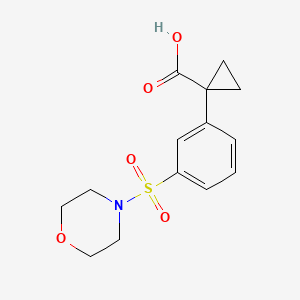
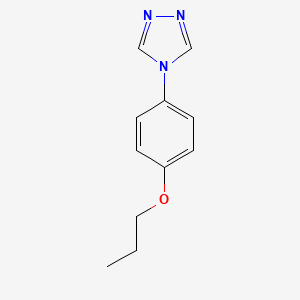

![2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole](/img/structure/B11780199.png)

